tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-11(6-13)7-15-4-8(11)12/h8H,4-7,12H2,1-3H3 |
InChI Key |
URMQWOYCVVKWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC2N |
Origin of Product |
United States |
Preparation Methods
Starting Material: 3-((Benzylamino)methyl)oxetane cycloalkane-3-ol (Compound 1)
This compound serves as the precursor for subsequent transformations. Its synthesis involves nucleophilic substitution of oxetane derivatives with benzylamine, followed by oxidation or protection steps to yield the key intermediate.
Protection of Amine and Hydroxyl Groups
Protection strategies, such as Boc (tert-butoxycarbonyl) or benzyl groups, are employed to prevent side reactions during cyclization steps. For example:
- Boc-protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Benzyl protection of amino groups via benzyl chloride or benzyl bromide in the presence of a base.
Key Steps in the Synthesis
Formation of the Key Intermediate (Compound 2)
Reaction: Nucleophilic acylation of compound 1 with chloroacetyl chloride.
- Solvent: Dichloromethane (DCM) or acetonitrile.
- Base: Triethylamine, pyridine, diisopropylethylamine, or potassium carbonate.
- Temperature: Maintained below 10°C during addition, then allowed to warm to room temperature.
Compound 1 + Chloroacetyl chloride → Compound 2 (via acylation at the amino group)
- The molar ratio of chloroacetyl chloride to compound 1 is typically 1.1:1 to ensure complete acylation.
- Purification via column chromatography yields the acylated intermediate.
Intramolecular Cyclization to Generate Compound 3
Reaction: Base-induced self-cyclization under inert atmosphere.
Bases: Sodium hydride, hexamethyl disilazide lithium, n-butyllithium.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: -20°C to 0°C.
- Atmosphere: Inert (argon or nitrogen).
- Deprotonation of the hydroxyl group or amide nitrogen facilitates nucleophilic attack on the acyl chloride, leading to cyclization and formation of the spirocyclic intermediate (Compound 3).
Reduction of the Cyclized Intermediate (Compound 3 to Compound 4)
Reaction: Reduction with lithium aluminum hydride (LiAlH4).
- Solvent: Anhydrous diethyl ether or tetrahydrofuran.
- Temperature: 0°C to room temperature.
- Molar ratio: Typically 1:1 to 1:5 (compound 3 to LiAlH4).
- The compound 3 is added dropwise to a stirred solution of LiAlH4.
- Reaction is maintained under inert atmosphere.
- After completion, the mixture is quenched carefully with water or dilute acid.
Outcome: Formation of a primary amine or alcohol derivative (Compound 4).
Catalytic Hydrogenation to Remove Protecting Groups (Compound 4 to Compound 5)
Reaction: Hydrogenation over Pd/C catalyst.
- Hydrogen pressure: 20-100 psi.
- Temperature: 20-50°C.
- Time: 8-20 hours.
- Additive: Acetic acid as an activator to facilitate deprotection.
- Catalytic hydrogenation cleaves benzyl protecting groups, revealing the free amino group, resulting in 8-amino-6-oxa-2-azaspiro[3.4]octane .
Final Functionalization: Carbamate Formation
The terminal step involves introducing the tert-butyl carbamate group:
Amines + tert-butyl chloroformate (Boc2O) or equivalent reagents
- The free amine is dissolved in a suitable solvent (e.g., DCM).
- Triethylamine is added as a base.
- Tert-butyl chloroformate is added dropwise at low temperature.
- The mixture is stirred until completion, then purified.
Result: tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate .
Data Tables and Optimization Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Chloroacetyl chloride + Compound 1 | DCM/Acetonitrile | <10°C | 16 hrs | ~60-70% | Acylation of amino group |
| 2 | NaH or n-BuLi | THF | -20°C to 0°C | 1-2 hrs | ~80-90% | Cyclization to spirocyclic core |
| 3 | LiAlH4 | Et2O or THF | 0°C to RT | 2-4 hrs | ~70-80% | Reduction of intermediates |
| 4 | Pd/C + H2 | - | RT | 8-20 hrs | ~60-70% | Deprotection and amine liberation |
| 5 | Boc2O + Base | DCM | 0°C to RT | 2-4 hrs | >90% | Carbamate formation |
Chemical Reactions Analysis
Deprotection of the tert-Butyl Group
The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions to release the free amine. This reaction is critical for further functionalization:
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Conditions : Room temperature or mild heating (20–40°C).
-
Outcome : Generates 8-amino-6-oxa-2-azaspiro[3.4]octane, enhancing nucleophilicity for downstream reactions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidolysis | TFA or HCl/dioxane | 20–40°C, 1–4 hrs | Free amine spirocycle |
Nucleophilic Substitution at the Amino Group
The primary amine undergoes reactions with electrophiles, enabling diversification:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF or THF.
| Reaction Type | Reagents | Conditions | Key Considerations |
|---|---|---|---|
| Acylation | Acetyl chloride, TEA | 0°C to RT, inert atmosphere | Steric hindrance may reduce yield |
| Alkylation | Methyl iodide, K₂CO₃ | Reflux in THF, 12 hrs | Requires catalytic KI for efficiency |
Ring-Opening Reactions
The spirocyclic oxa-azaspiro system can undergo acid-catalyzed ring-opening, particularly at the oxygen-containing ring:
-
Conditions : Concentrated HCl or H₂SO₄ in aqueous ethanol.
-
Mechanism : Protonation of the ether oxygen weakens the C–O bond, leading to cleavage .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acid hydrolysis | HCl (aq.), ethanol | Reflux, 6–8 hrs | Linear amino alcohol derivative |
Cross-Coupling Reactions
The amino group facilitates palladium-catalyzed cross-couplings:
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/XPhos catalysts.
-
Suzuki-Miyaura Coupling : Limited applicability due to the absence of a boronate handle, but sp³-hybridized carbons may participate under specialized conditions .
| Reaction Type | Catalytic System | Substrates | Yield Optimization |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, Cs₂CO₃ | Aryl bromides | 50–70% (extrapolated from ) |
Reductive Amination
In the presence of aldehydes/ketones, the amine undergoes reductive amination:
-
Reagents : NaBH₃CN or NaBH(OAc)₃.
-
Applications : Synthesizes secondary or tertiary amines for drug discovery.
Salt Formation
The free amine forms stable salts for improved solubility:
-
Examples : Hydrochloride (HCl) or trifluoroacetate (TFA) salts.
Key Spectral Data for Reaction Monitoring
Scientific Research Applications
tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Azaspiro[3.4]octane Derivatives
*Calculated based on analogous compounds.
Physicochemical Properties
- Stability: Boc protection mitigates amine reactivity, but the 8-amino group may still render the compound susceptible to oxidation compared to 8-oxo derivatives .
- Melting Points: Thia-substituted derivatives (e.g., 245.34 g/mol compound) exhibit higher melting points due to sulfur’s polarizability, whereas amino-substituted analogs may form hydrogen-bonded crystals .
Biological Activity
tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound notable for its unique structural features, including an amino group and an oxa-azaspiro ring system. These characteristics make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
The compound has the following chemical specifications:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | tert-butyl (8R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| CAS Number | 2227205-53-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. This interaction can modulate enzymatic activity and signal transduction pathways, potentially leading to therapeutic effects in various biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The spirocyclic structure may enhance the compound's ability to penetrate microbial membranes or inhibit essential enzymatic processes within pathogens.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, although detailed pharmacological profiling is needed.
Anti-inflammatory Properties
Compounds containing spirocyclic frameworks have shown anti-inflammatory effects in various models. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune cell activity.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation
A study published in RSC Advances details the synthesis of related azaspiro compounds and their biological evaluations, highlighting the importance of the azaspiro structure in enhancing bioactivity . -
Structure-Activity Relationship (SAR) Studies
SAR studies on similar compounds suggest that modifications to the amino group and the spirocyclic framework can significantly affect biological activity. This emphasizes the need for systematic exploration of derivatives to optimize therapeutic potential . -
Potential for Drug Development
Given its unique properties, this compound is being explored as a lead compound in drug discovery programs targeting neurological and infectious diseases .
Q & A
Basic Question: What synthetic strategies are recommended for preparing tert-butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is typically synthesized via enzymatic or chemical reduction of a ketone precursor. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1) can be enantioselectively reduced using a ketoreductase (e.g., Codex® KRED-P3-G09) and NADP+ cofactor in a pH 7.5 phosphate buffer with 2-propanol as a co-substrate . Key optimization parameters include:
- Temperature control : Maintain reaction temperature below 33°C to prevent enzyme denaturation.
- Substrate solubility : Pre-dissolve the ketone precursor in 2-propanol at 50°C to ensure homogeneity.
- Enzyme reloading : Add fresh enzyme/cofactor aliquots (e.g., 200 mg KRED-P3-G09 + 20 mg NADP+) after 23 hours to drive conversion to >99% ee .
Post-reduction workup involves ethyl acetate extraction, silica gel chromatography (gradient: 0–100% ethyl acetate in heptane), and NMR validation (e.g., δ 4.39–4.33 ppm for spirocyclic protons) .
Advanced Question: How can crystallographic data resolve discrepancies in the stereochemical assignment of spirocyclic intermediates during synthesis?
Methodological Answer:
Crystallographic analysis using programs like SHELXL or WinGX/ORTEP is critical for unambiguous stereochemical confirmation. For instance, the absolute configuration of tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (a key intermediate) was validated via supercritical fluid chromatography (Chiralpak AD-3 column, 5–15% methanol in CO₂) and X-ray diffraction . Advanced steps include:
- Hydrogen bonding analysis : Apply graph set theory (as per Etter’s formalism) to identify directional interactions stabilizing the crystal lattice .
- Anisotropic displacement parameters : Use ORTEP to visualize thermal ellipsoids and confirm the absence of disorder in the spirocyclic core .
- Twinned data refinement : For low-symmetry crystals, employ SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
The compound and its intermediates may pose acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Mandatory protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or purification steps involving volatile solvents (e.g., ethyl acetate, dichloromethane) .
- Spill management : Neutralize spills with dry sand or diatomaceous earth; avoid water to prevent exothermic reactions .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .
Advanced Question: How do structural modifications (e.g., amino group substitution) impact the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
The 8-amino group in the spirocyclic scaffold serves as a handle for derivatization in drug discovery. For example:
- Sulfonamide formation : React with sulfonyl chlorides (e.g., 2,3,6-trichlorophenylsulfonyl chloride) to generate protease inhibitors, with reactivity monitored via LC-MS and optimized at pH 8–9 .
- Boc deprotection : Treat with TFA/DCM (1:1) to expose the secondary amine for peptide coupling (e.g., EDC/HOBt activation) .
- Steric effects : Substituents on the azaspiro ring (e.g., methyl or benzyl groups) alter conformational flexibility, impacting binding affinity in target proteins. Computational modeling (e.g., DFT or MD simulations) predicts steric clashes in enzyme active sites .
Basic Question: What analytical techniques are recommended for purity assessment and structural validation?
Methodological Answer:
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) to quantify purity (>98%) and detect byproducts (e.g., over-reduced diastereomers) .
- NMR spectroscopy : Key signals include tert-butyl protons (δ 1.44 ppm, singlet) and spirocyclic oxa/aza protons (δ 3.74–4.39 ppm) .
- Chiral SFC : Confirm enantiomeric excess (>99% ee) using Chiralpak AD-3 with CO₂/methanol mobile phase .
Advanced Question: How can hydrogen-bonding patterns in crystalline derivatives inform the design of co-crystals for improved solubility?
Methodological Answer:
Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) leverages hydrogen-bonding motifs (e.g., N–H···O or O–H···N interactions) to enhance aqueous solubility. Steps include:
- Co-former screening : Use Cambridge Structural Database (CSD) to identify candidates with complementary H-bond donors/acceptors .
- Slurry crystallization : Suspend the compound and co-former in ethanol/water (1:1) at 40°C for 48 hours to nucleate co-crystals .
- PXRD validation : Compare experimental diffractograms (e.g., 2θ = 10–30°) with simulated patterns from Mercury 4.0 to confirm lattice integration .
Basic Question: What are the documented applications of this spirocyclic compound in drug discovery?
Methodological Answer:
The compound is a versatile building block in:
- Kinase inhibitor prodrugs : The Boc-protected amine facilitates slow-release formulations via hydrolytic cleavage in vivo .
- Antiviral agents : Analogues with fluorinated spirocycles (e.g., 6-fluoro derivatives) show enhanced metabolic stability in preclinical models .
- Peptidomimetics : The rigid spiro core mimics β-turn structures, enabling inhibition of protein-protein interactions .
Advanced Question: How can conflicting NMR and X-ray data on conformational dynamics be reconciled for this compound?
Methodological Answer:
Discrepancies arise due to solution-phase flexibility vs. solid-state rigidity. Resolution strategies:
- VT-NMR : Acquire spectra at −40°C to slow ring inversion, resolving split signals for axial/equatorial protons .
- DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with X-ray torsional angles to identify dominant conformers .
- NOESY correlations : Detect through-space interactions (e.g., between tert-butyl and oxa-ring protons) to validate solution-state conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
